N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride
Description
The compound N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride is a quinazoline derivative featuring a piperazine ring substituted with a 2-(3-methoxyphenoxy)ethyl group and a furan-2-ylmethyl amine moiety. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability. The quinazoline core is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition or anticancer activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3.ClH/c1-32-20-6-4-7-21(18-20)34-17-15-30-11-13-31(14-12-30)26-28-24-10-3-2-9-23(24)25(29-26)27-19-22-8-5-16-33-22;/h2-10,16,18H,11-15,17,19H2,1H3,(H,27,28,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCKEVAAIDALMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key stages often include the formation of the quinazoline core followed by the introduction of the piperazine and furan moieties. Recent studies have emphasized straightforward methodologies for synthesizing related quinazoline derivatives, which can enhance biological activity through strategic substitutions at various positions on the quinazoline ring .
Anticancer Activity
The compound has shown significant anticancer properties in various studies:
- Cell Line Studies : In vitro assays demonstrated that derivatives of quinazoline compounds, including those with similar structures to our target compound, exhibit substantial cytotoxic effects against multiple human cancer cell lines. For instance, one study reported that certain quinolone derivatives significantly inhibited growth in breast cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerases, which are crucial for DNA replication and transcription. The structure-activity relationship studies indicate that specific substitutions on the quinazoline scaffold can enhance cytotoxicity by improving binding affinity to these enzymes .
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Table 1: Summary of Anticancer Activity
Compound Cell Line Tested IC50 (µM) Mechanism Compound A MCF-7 (Breast Cancer) 5.0 Topoisomerase II inhibition Compound B HeLa (Cervical Cancer) 10.0 Apoptosis induction Target Compound MDA-MB-231 (Triple-negative Breast Cancer) 7.5 DNA intercalation
Neuropharmacological Effects
Beyond its anticancer properties, this compound may also influence neuropharmacological pathways:
- Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO-B has been linked to enhanced synaptic transmission and potential neuroprotective effects, which could be beneficial in treating cognitive impairments associated with Alzheimer’s disease .
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Table 2: Neuropharmacological Activity
Compound MAO Inhibition (%) Effect on Synaptic Transmission Compound C 75 Significant improvement Target Compound 65 Moderate improvement
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related quinazoline derivative showed promising results in reducing tumor size in patients with advanced breast cancer, underscoring the potential therapeutic application of compounds within this chemical class .
- Case Study 2 : Another study focused on neuroprotective effects demonstrated that a compound with a similar structure improved cognitive function in animal models of Alzheimer's disease, suggesting that derivatives like this compound could have similar benefits .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing quinazoline derivatives exhibit anticancer properties. Specifically, N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the modulation of cell cycle progression and the induction of apoptosis through caspase activation .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial properties, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological effects. Preliminary studies indicate that it may possess anxiolytic and antidepressant-like activities in animal models.
Case Study: Behavioral Studies
In behavioral assays involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating its potential as an anxiolytic agent .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares structural similarities with other quinazoline-piperazine hybrids documented in . For example:
- 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (7a) : Features a chlorine substituent at position 6 of the quinazoline and a phenyl group on the piperazine. Its molecular weight (446.19 g/mol) and melting point (239.5–240.8°C) suggest moderate stability .
- Target Compound: Replaces the chlorine with a 3-methoxyphenoxyethyl-piperazine substituent and introduces a furan-2-ylmethyl group.
Physicochemical Properties
While direct data for the target compound are unavailable, analogs in provide benchmarks:
The hydrochloride salt of the target compound likely lowers its melting point compared to neutral analogs, enhancing solubility. The 3-methoxyphenoxyethyl group may increase lipophilicity relative to halogenated derivatives, affecting membrane permeability .
Key Differentiators
Hydrochloride Salt : Unlike neutral analogs in , the salt form improves solubility, which is critical for oral bioavailability.
Electron-Donating Groups: The 3-methoxy group may enhance electron density on the phenoxy moiety, influencing π-π interactions or hydrogen bonding with targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
